molecular formula C15H17N3O3S B3728967 N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B3728967
M. Wt: 319.4 g/mol
InChI Key: XWDCVXQWPPPDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as HPP-893, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-893 belongs to a class of compounds known as thioacetamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage, which are all important factors in the development of various diseases. N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease pathways. However, one limitation of using N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One area of research is the development of more efficient synthesis methods for N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide, which could lead to increased availability and lower costs. Another area of research is the investigation of N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide's potential use in combination therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide and its potential use in the treatment of neurological diseases such as Alzheimer's and Parkinson's disease.
In conclusion, N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a promising compound with a wide range of biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide in the treatment of various diseases.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide has also been shown to possess antimicrobial activity against a variety of bacterial strains.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-4-10-8-13(20)18-15(17-10)22-9-14(21)16-11-5-3-6-12(19)7-11/h3,5-8,19H,2,4,9H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDCVXQWPPPDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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